2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound is a heterocyclic organic molecule featuring a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3,5-dimethylisoxazol-4-ylmethyl group at position 2 and a 4-fluoro-3-methylphenyl moiety at position 2. The 1,1-dioxide suffix indicates sulfone functionalization of the thiadiazine ring. The fluorine atom and methyl substituents on the phenyl ring may enhance lipophilicity and steric effects, influencing bioavailability and target selectivity.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(4-fluoro-3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-11-9-14(6-7-16(11)20)24-18-17(5-4-8-21-18)29(26,27)23(19(24)25)10-15-12(2)22-28-13(15)3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZFXZKRIQNAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=C(ON=C4C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and research findings.
- Molecular Formula : C18H15F N4O4S
- Molecular Weight : 418.9 g/mol
- CAS Number : 1251694-51-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit various effects including:
- Inhibition of Enzyme Activity : It can interfere with specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : The compound may alter cellular signaling pathways, affecting cellular responses.
- DNA/RNA Interaction : Potential interactions with nucleic acids could lead to changes in gene expression.
Antimicrobial Activity
Research indicates that derivatives of the pyrido[2,3-e][1,2,4]thiadiazin class exhibit notable antimicrobial properties. For instance:
- Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities against various pathogens, suggesting that this compound may also possess similar effects.
Antioxidant Activity
Antioxidant properties have been observed in related compounds:
- Compounds structurally similar to the target have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that this compound may have potential as an anticancer agent:
- In vitro studies suggest that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the exact mechanisms involved.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the same chemical family:
- Study on Antimicrobial Effects :
- Cytotoxicity Evaluation :
- Antioxidant Potential :
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a family of pyrido-thiadiazine derivatives with modifications in substituents and ring systems. Key comparisons include:
Pharmacological and Physicochemical Properties
Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analogue () contains an electron-donating methoxy group, which may reduce affinity for targets requiring strong dipole interactions . The fluorine atom also contributes to metabolic resistance by blocking oxidative degradation pathways.
Core Ring Modifications :
- The pyrido[2,3-e] isomer in the target compound differs from the pyrido[4,3-e] isomer in USP Torsemide Related Compound E (). This positional shift alters the spatial arrangement of the sulfone group and adjacent nitrogen atoms, impacting hydrogen-bonding capacity and steric fit within enzyme active sites .
Isoxazole Substituent: The 3,5-dimethylisoxazole moiety in the target compound is absent in the USP analogue. Isoxazole rings are known to enhance solubility and serve as bioisosteres for carboxylic acids, suggesting improved pharmacokinetics compared to simpler derivatives .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s complex structure likely requires multi-step synthesis, with challenges in regioselective functionalization of the pyrido-thiadiazine core.
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolations from analogues (e.g., torsemide derivatives in ) and known structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
